molecular formula C7H19NSi B14608818 1-tert-Butyl-N,1,1-trimethylsilanamine CAS No. 61012-64-4

1-tert-Butyl-N,1,1-trimethylsilanamine

Cat. No.: B14608818
CAS No.: 61012-64-4
M. Wt: 145.32 g/mol
InChI Key: PDNORKLPPWCZJR-UHFFFAOYSA-N
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Description

1-tert-Butyl-N,1,1-trimethylsilanamine (CAS 5577-67-3), also widely known as N-tert-Butyltrimethylsilylamine, is a specialized organosilicon compound with the molecular formula C7H19NSi and a molecular weight of 145.32 g/mol . This compound is characterized by its role as a silyl amine, a class of reagents valued in synthetic chemistry for their protective and activating properties. It is a flammable liquid with a boiling point of 56-58°C at 12 Torr and a density of 0.77 g/cm³ . As a reagent, its primary research value lies in its use as a synthetic building block and a potential silylating agent. Silylating agents are commonly employed to introduce the trimethylsilyl group into molecules, which can protect labile functional groups like amines and alcohols during complex multi-step synthesis, thereby improving the stability and solubility of intermediates . While specific mechanistic studies on this exact compound are sparse, related tris(trimethylsilyl)amines are central to advanced chemical research, including catalytic nitrogen fixation processes where atmospheric dinitrogen is converted into silylamines, serving as a protected form of ammonia . This suggests potential applications for this compound in developing novel catalytic systems or in the synthesis of nitrogen-containing fine chemicals. Researchers value this compound for exploring new synthetic pathways and methodologies in organic and organometallic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61012-64-4

Molecular Formula

C7H19NSi

Molecular Weight

145.32 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]methanamine

InChI

InChI=1S/C7H19NSi/c1-7(2,3)9(5,6)8-4/h8H,1-6H3

InChI Key

PDNORKLPPWCZJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)NC

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butyl N,1,1 Trimethylsilanamine and Analogous Aminosilanes

Direct Synthetic Routes to N-Silylated Amines

The direct formation of the Si-N bond in bulky amines can be achieved through several key methodologies, including reactions with silyl (B83357) halides, disilazanes, and catalytic dehydrogenative coupling.

One of the most common and straightforward methods for the synthesis of 1-tert-Butyl-N,1,1-trimethylsilanamine involves the reaction of tert-butylamine (B42293) with trimethylsilyl (B98337) chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another widely used method is the reaction of tert-butylamine with hexamethyldisilazane (B44280) (HMDS). This reaction releases ammonia (B1221849) as the only byproduct, which can be easily removed. The reaction can be performed neat or in a solvent, and while it can proceed without a catalyst, the use of acid catalysts can significantly accelerate the reaction rate. For instance, the silylation of phenols and alcohols with HMDS can be effectively catalyzed by iodine under nearly neutral conditions. cmu.edu While direct catalytic data for the silylation of tert-butylamine with HMDS is not extensively detailed in the provided results, the general principles of HMDS reactivity suggest its applicability. chemspider.com

Catalytic dehydrogenative coupling of amines with hydrosilanes has emerged as a more atom-economical and sustainable approach. This method involves the reaction of an amine with a hydrosilane in the presence of a catalyst, releasing dihydrogen as the sole byproduct. Various metal complexes can catalyze this reaction. For example, cobalt catalysts have been shown to be effective for the dehydrogenative C-H silylation of alkynylsilanes. nih.gov While specific conditions for the dehydrogenative coupling of tert-butylamine with trimethylsilane (B1584522) were not explicitly detailed in the search results, the general applicability of this methodology to a wide range of amines and silanes suggests its potential for the synthesis of this compound. researchgate.net

Reagent 1Reagent 2Catalyst/BaseSolventConditionsProductYieldReference
tert-ButylamineTrimethylsilyl chlorideTriethylamine (B128534)DichloromethaneNot specifiedThis compoundNot specified researchgate.net
tert-ButylamineHexamethyldisilazaneNoneNeatRefluxThis compoundGood chemspider.com
tert-ButylamineTrimethylsilaneMetal CatalystNot specifiedNot specifiedThis compoundNot specified researchgate.net

Approaches for Accessing Bulky Aminosilane (B1250345) Precursors

The primary precursor for the synthesis of this compound is the bulky primary amine, tert-butylamine. Several industrial and laboratory-scale methods are available for its synthesis.

The Ritter reaction is a well-established method for the synthesis of tert-alkylamines. google.com This reaction involves the treatment of an alkene (isobutylene) or a tertiary alcohol (tert-butanol) with a nitrile (e.g., hydrogen cyanide) in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide. google.com While effective, a notable drawback of the Ritter reaction is the generation of significant amounts of salt waste during neutralization. cmu.edu

A common industrial method for producing tert-butylamine is the direct amination of isobutylene (B52900) using zeolite catalysts. This process involves the reaction of ammonia with isobutylene at elevated temperatures and pressures. orgsyn.org

Another route to tert-butylamine involves the hydrolysis of tert-butylurea (B72671). tert-Butylurea can be prepared from the reaction of urea (B33335) with tert-butanol (B103910) or isobutylene in the presence of sulfuric acid. The subsequent hydrolysis of tert-butylurea under basic conditions yields tert-butylamine. google.comstanford.edu

Starting Material(s)Reagent(s)Key IntermediateProductTypical YieldReference
Isobutylene, Hydrogen Cyanide, Sulfuric AcidWaterN-tert-butylformamidetert-ButylamineGood nih.gov
Isobutylene, AmmoniaZeolite Catalyst-tert-ButylamineHigh orgsyn.org
Urea, tert-Butanol, Sulfuric AcidSodium Hydroxidetert-Butylureatert-Butylamine64-83% stanford.edu
Methyl tert-butyl ether, Urea, Sulfuric AcidSodium Hydroxidetert-Butylureatert-Butylamine>90% (for urea), >98% (for amine) google.com

Methodologies for Derivatization of Aminosilanes

This compound and its analogs are valuable intermediates that can be further functionalized. These derivatization reactions often exploit the reactivity of the N-H bond or involve cleavage of the Si-N bond.

The N-H proton of this compound can be removed by a strong base to generate the corresponding lithium amide. For instance, the deprotonation of 4-tert-butylcyclohexanone (B146137) has been achieved using chiral lithium amides derived from primary amines. researchgate.net The resulting bulky lithium amidosilanes are potent nucleophiles and bases, useful in various organic transformations.

The Si-N bond in aminosilanes can be cleaved under specific conditions. For example, the reaction of N-(dimethylimidosilylmethyl)imides with BF3 etherate leads to the cleavage of the Si-N bond and the formation of N-(dimethylfluorosilylmethyl)imides. nih.gov Similarly, reductive cleavage of N,N'-di-tert-butylcarbodiimide with a Gd(II) complex generates tert-butylcyanamide (B2729067) anions where the Si-N bond is effectively cleaved and reformed with the metal center. mdpi.com The cleavage of the Si-N bond can also be achieved under transition metal-free conditions, for instance, in the C-N bond cleavage of N-acylazetidines using an electride derived from sodium dispersions. nih.gov

Furthermore, N-silylated amines can serve as ligands in the synthesis of metal complexes. The bulky tert-butyl and trimethylsilyl groups can influence the coordination chemistry and catalytic activity of the resulting metal centers. For example, t-butyl-substituted allyl nickel complexes have been synthesized and their structures and reactivity compared to their trimethylsilyl analogs.

Aminosilane DerivativeReagent(s)Reaction TypeProduct TypeReference
This compoundStrong Base (e.g., n-BuLi)DeprotonationLithium amidosilane researchgate.net
N-(Dimethylimidosilylmethyl)imideBF3 etherateSi-N Bond CleavageN-(Dimethylfluorosilylmethyl)imide nih.gov
N,N'-Di-tert-butylcarbodiimideGd(II) complexReductive Si-N CleavageMetal-cyanamide complex mdpi.com
This compoundMetal HalideLigand CoordinationMetal-aminosilane complex

Mechanistic Investigations of 1 Tert Butyl N,1,1 Trimethylsilanamine Reactivity

Role as a Lewis Base and Activating Reagent in Organic Transformations

N-silylated amines, including 1-tert-Butyl-N,1,1-trimethylsilanamine, possess distinct electronic properties that influence their reactivity compared to their non-silylated parent amines. rsc.org The nitrogen atom's lone pair of electrons allows it to function as a Lewis base, capable of donating this electron pair to a Lewis acid. This interaction can activate substrates for subsequent reactions.

In the context of organic synthesis, silicon-based reagents are utilized to activate carboxylic acids for transformations such as amidation. core.ac.ukworktribe.com Aminosilanes, in particular, can react with carboxylic acids due to the favorable formation of a strong Si-O bond. core.ac.uk This process generates a silyl (B83357) ester intermediate, which is more susceptible to nucleophilic attack by an amine to form an amide. While specific studies detailing this compound as a catalyst or stoichiometric activating agent are not prevalent, its structural motifs suggest a potential role in such transformations. The amine can act as a proton shuttle or a weak base, while the silyl group can serve as a protecting group or an activating entity that is easily cleaved. rsc.org

Activating reagents are crucial in many chemical processes, including peptide synthesis, where they facilitate the formation of amide bonds by activating carboxylic acids. chemistry-chemists.comyoutube.com The utility of aminosilanes in these contexts stems from their ability to silylate the carboxylic acid, thereby making the carbonyl carbon more electrophilic. core.ac.uk

Participation in Multi-Component Coupling Reactions and Cascade Processes

While direct examples involving this compound in multi-component or cascade reactions are not extensively documented, the reactivity of its functional components suggests potential applications. Cascade reactions, which involve a series of intramolecular transformations, are powerful tools in organic synthesis for building molecular complexity in a single step. The unique properties of organosilicon compounds, such as their role as stable intermediates, make them valuable in designing such reaction sequences. nih.gov

For instance, the dual functionality of aminosilanes allows them to participate in reactions where the amine and silicon moieties play distinct roles. The Si-N bond can be strategically cleaved during a reaction sequence to unmask a reactive N-H bond, which can then participate in subsequent cyclization or coupling steps. rsc.org The bulky tert-butyl and trimethylsilyl (B98337) groups would be expected to exert significant stereochemical control in such processes, potentially influencing the diastereoselectivity of cascade cyclizations.

Examination of Steric and Electronic Influences on Reaction Pathways

The chemical behavior of this compound is profoundly influenced by the steric and electronic properties of its substituents. The large tert-butyl group and the trimethylsilyl group create a sterically congested environment around the nitrogen atom, while the silicon atom electronically influences the basicity of the amine and the reactivity of the Si-N bond.

Steric Hindrance Effects on Nucleophilic Attack and Electrophilic Activation

Steric hindrance is a critical factor that governs the accessibility of the nitrogen's lone pair and its ability to act as a nucleophile. reddit.com The bulky tert-butyl group significantly shields the nitrogen atom, impeding its approach to electrophilic centers. researchgate.net This steric crowding can dramatically reduce the rate of nucleophilic substitution reactions where the amine is the nucleophile. reddit.com

Conversely, this steric bulk can be advantageous in certain catalytic applications. For example, in reactions where the aminosilane (B1250345) acts as a non-nucleophilic base, the steric hindrance prevents it from participating in undesired side reactions. The selectivity of reactions involving silanes can be strongly dependent on their steric bulk; for instance, in the reduction of certain substrates, bulkier silanes can lead to different product distributions compared to less hindered ones. rsc.org

Electronic Contributions to Amine Basicity and Silane (B1218182) Reactivity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom. fiveable.mechemistrysteps.commasterorganicchemistry.com Electron-donating groups, such as alkyl groups, increase electron density on the nitrogen and thereby enhance its basicity. chemistrysteps.compharmaguideline.comsavemyexams.com In this compound, the tert-butyl group has a positive inductive effect, pushing electron density towards the nitrogen.

The reactivity of the silane moiety is also influenced by its substituents. The strength of the Si-H bond, and by extension other silicon bonds, is affected by the electronic nature of the groups attached to the silicon. wikipedia.org The strain imposed by bulky substituents can also increase the reactivity of silanes by altering bond angles and the s-character of the bonding orbitals, which can facilitate bond cleavage. nih.gov

Table 1: Steric and Electronic Effects
FeatureComponentEffectConsequence on Reactivity
Sterictert-Butyl GroupHigh steric bulkHinders nucleophilic attack by the amine; can enhance selectivity as a non-nucleophilic base. reddit.comresearchgate.net
StericTrimethylsilyl GroupModerate steric bulkContributes to overall steric congestion around the nitrogen. rsc.org
Electronictert-Butyl GroupElectron-donating (inductive effect)Increases electron density on nitrogen, tending to increase basicity. chemistrysteps.com
ElectronicTrimethylsilyl Grouppπ-dπ back-bondingDelocalizes nitrogen's lone pair, tending to decrease basicity. masterorganicchemistry.com

Studies on Amine-Based C-H Activation Processes

The functionalization of C-H bonds, particularly those adjacent (in the α-position) to a nitrogen atom, is a powerful strategy in organic synthesis. thieme-connect.comchemrxiv.org This transformation allows for the direct modification of amine structures without the need for pre-functionalization. nih.gov Various methods have been developed for amine α-C–H functionalization, often employing transition metal catalysis or photoredox-based approaches. nih.govresearchgate.net

The general mechanism often involves the formation of an iminium ion or an α-amino radical intermediate, which is then trapped by a nucleophile or an electrophile. chemrxiv.org In chelation-assisted C-H activation, a directing group on the amine coordinates to a metal catalyst, positioning it to selectively cleave a specific C-H bond. wikipedia.orgmdpi.com

For a molecule like this compound, the C-H bonds on the methyl group attached to the nitrogen and the C-H bonds on the tert-butyl group are potential sites for activation. The silyl group could be leveraged in such transformations, perhaps by facilitating the formation of a key intermediate or by being removed in a subsequent step. While direct studies on this specific molecule are limited, the broader field of C-H activation in amines provides a framework for predicting its potential reactivity. researchgate.netrutgers.edu The steric bulk of the tert-butyl and trimethylsilyl groups would likely play a significant role in directing the regioselectivity of any C-H activation process.

Pathways in Nitrosylation and Nitration Reactions Mediated by Aminosilanes

Nitrosylation is the process of introducing a nitroso (-NO) group into a molecule, while nitration introduces a nitro (-NO2) group. wikipedia.orgwikipedia.orgallen.in These reactions are fundamental in organic chemistry for synthesizing a wide range of compounds.

Nitrosylation: The reaction of secondary amines with a nitrosating agent, such as nitrous acid (formed from sodium nitrite (B80452) and acid), typically yields N-nitrosamines. wikipedia.orgnih.govlibretexts.org The active electrophile is often the nitrosonium ion (NO+). libretexts.org For an aminosilane like this compound, the reaction would likely proceed via the nucleophilic attack of the nitrogen's lone pair on the nitrosonium ion. Computational studies on secondary amines show that even those with sterically hindered and electron-withdrawing groups have relatively low activation energies for N-nitrosation. elifesciences.orgresearchgate.net The Si-N bond might remain intact or could be cleaved under the acidic reaction conditions. S-nitrosylation, the addition of a nitrosyl group to a cysteine thiol, is a key mechanism in nitric oxide (NO) signaling and can be mediated by various NO donors. nih.govnih.govresearchgate.net While not directly applicable to the aminosilane, it highlights the diverse reactivity of the nitroso moiety.

Nitration: Aromatic nitration is a classic electrophilic substitution reaction, typically using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO2+) as the electrophile. allen.inmasterorganicchemistry.com Aliphatic amines are generally not nitrated on the nitrogen under these conditions due to oxidation. However, nitration can be achieved using other reagents. The reaction of aminosilanes with nitrating agents is not well-documented. It is plausible that the Si-N bond could be cleaved by strong acids like those used in nitrating mixtures. gelest.comresearchgate.net Alternatively, the aminosilane could potentially mediate nitration by interacting with the nitrating agent to form a more reactive species, although this is speculative. The reaction of silica-functionalized aminosilanes with nitric oxide donors has been used to create NO-releasing materials, which involves the formation of N-diazeniumdiolates on the secondary amine centers. acs.org

Table 2: Potential Reactivity in Nitrosylation and Nitration
ReactionTypical ReagentPlausible Pathway for AminosilaneKey Intermediate
NitrosylationNitrous Acid (HNO₂)Nucleophilic attack of amine nitrogen on NO⁺. libretexts.orgNitrosonium ion (NO⁺)
NitrationMixed Acid (HNO₃/H₂SO₄)Potential for Si-N bond cleavage under strong acid conditions. gelest.comNitronium ion (NO₂⁺)

Advanced Applications of 1 Tert Butyl N,1,1 Trimethylsilanamine in Organic Synthesis

Catalytic Roles in Organic Transformations

The utility of 1-tert-Butyl-N,1,1-trimethylsilanamine and related silylamines extends to their involvement in various catalytic systems, both in the presence and absence of transition metals. These compounds can act as ligands, activators, or precursors to catalytically active species, significantly influencing the efficiency and selectivity of organic transformations.

In the realm of transition metal catalysis, silylamines can play a crucial role, particularly in palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky and electron-donating nature of the substituents on the silicon and nitrogen atoms can influence the reactivity and stability of the metal catalyst. For instance, bulky trialkylphosphines, which share steric and electronic properties with silylamines, have been shown to be effective ligands in palladium-catalyzed Suzuki, Stille, Negishi, and Heck reactions, enabling the coupling of challenging substrates like aryl chlorides. nih.govresearchgate.net

The presence of the silyl (B83357) group can also be exploited in other ways. For example, in palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with aryl halides, the silanol (B1196071) group acts as a functional handle for the coupling process. nih.gov While not directly this compound, this highlights the utility of the Si-C bond in such transformations. Furthermore, rhodium-catalyzed reactions, such as the C-H activation/annulation for the synthesis of indazole derivatives, demonstrate the broader applicability of transition metal catalysis where silylamine-like directing groups can be influential. mdpi.com

Below is a table summarizing the impact of bulky ligands, analogous in some properties to this compound, on palladium-catalyzed cross-coupling reactions.

Cross-Coupling ReactionTypical SubstratesRole of Bulky Ligand (e.g., P(t-Bu)3)Reference
Suzuki-MiyauraAryl chlorides, boronic acidsEnhances oxidative addition of Pd(0) to the aryl chloride. nih.gov
StilleAryl chlorides, organostannanesPromotes efficient transmetalation and reductive elimination. researchgate.net
NegishiAryl chlorides, organozinc reagentsFacilitates the coupling of less reactive electrophiles. nih.gov
HeckAryl chlorides, alkenesImproves catalyst stability and turnover number. researchgate.net

The application of silylamines is not limited to transition metal-catalyzed processes. There is a growing interest in metal-free and organocatalytic reactions to promote sustainability and avoid metal contamination in products. In this context, silylamines can participate in or facilitate various transformations. For example, a metal-free oxidative N-demethylation of arylamines has been reported using triethylamine (B128534) as a base and tert-butyl hydroperoxide as an oxidant, a transformation where silylamine protecting groups could be relevant for substrate modification. ias.ac.in

Furthermore, the principles of organocatalysis, where a small organic molecule accelerates a reaction, can be applied to reactions involving silylamines. For instance, the DBU-catalyzed reaction of amines with carbon dioxide to form carbamic acids, which can then be converted to ureas and carbamates, showcases a metal-free approach where silylated amines could potentially be employed. researchgate.net The development of catalyst-free methods, such as the synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (B80452), further underscores the trend towards avoiding metal catalysts, a field where the unique reactivity of silylamines can be further explored. rsc.org

Utility in C-H Functionalization Strategies

Carbon-hydrogen (C-H) functionalization has become a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. rsc.org This approach offers a more atom- and step-economical alternative to traditional methods that often require pre-functionalized starting materials. snnu.edu.cn Silylamines, including this compound, can serve as effective directing groups in these reactions, guiding a metal catalyst to a specific C-H bond. nih.gov

The nitrogen atom of the silylamine can coordinate to the metal center, bringing it in close proximity to a particular C-H bond and enabling its selective activation. This strategy has been successfully employed in palladium-catalyzed C-H acetoxylation, where the directing group's electronic properties can influence the reaction rate. nih.gov Rhodium-catalyzed C-H functionalization of bicyclo[1.1.1]pentanes further illustrates the power of this approach for the construction of complex molecular architectures. nsf.gov

The table below presents examples of C-H functionalization reactions where directing groups, a role that can be played by silylamines, are crucial for achieving site-selectivity.

ReactionCatalystDirecting Group FunctionProduct TypeReference
Arene AcetoxylationPd(OAc)2Guides catalyst to ortho C-H bond.Acetoxylated arenes nih.gov
Bicyclo[1.1.1]pentane FunctionalizationRh2(TCPTAD)4Directs C-H insertion at the tertiary position.Substituted BCPs nsf.gov
α-Alkylation of TrialkylaminesIr(ppy)2(dtbbpy)PF6Reversible hydrogen atom transfer enables site-selectivity.α-Alkylated amines chemrxiv.orgnih.gov
Synthesis of Indazoles[Cp*RhCl2]2Hydrazine group directs C-H activation of an aryl ring.Dihydro-1H-indazoles mdpi.com

Applications in Regio- and Stereoselective Synthesis

Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. This compound and related compounds have proven to be valuable in addressing these challenges, particularly in the context of hydroaminoalkylation and asymmetric transformations.

Hydroaminoalkylation, the addition of an amine N-H bond and an adjacent C-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of substituted amines. The regioselectivity of this reaction, i.e., whether the amine adds to the terminal (linear product) or internal (branched product) carbon of the alkene, can be controlled by various factors, including the catalyst, ligands, and the nature of the substrates. nih.gov

The use of N-silylated amines has been shown to be effective in directing the regiochemical outcome of hydroaminoalkylation reactions. For instance, zirconium-catalyzed hydroaminoalkylation of alkenes with N-silylated benzylamine (B48309) substrates can lead to α-arylated primary amines. researchgate.net In titanium-catalyzed hydroaminoalkylation of vinylsilanes, the silyl group on the alkene directs the formation of branched products with high regioselectivity. researchgate.net Similarly, tantalum-catalyzed hydroaminoalkylation has demonstrated substrate-controlled regioselectivity, where the electronic and steric properties of the alkene play a crucial role. rsc.org The development of in situ catalyst generation for regio- and diastereoselective intermolecular hydroaminoalkylation further enhances the practical utility of this methodology. nih.gov

The following table provides examples of how silyl groups influence the regioselectivity of hydroaminoalkylation.

Catalyst SystemSubstratesSilyl Group RoleMajor ProductReference
Zr(NMe2)4Alkenes, N-silylated benzylamineOn the amine, influences product structure.Linear or branched primary amines researchgate.net
Titanium mono(aminopyridinato)Vinylsilanes, secondary aminesOn the alkene, directs branched addition.Branched hydroaminoalkylation products researchgate.net
Tantalum-based catalystTerpenes (alkenes)Substrate's inherent structure dictates selectivity.Regio- and diastereoselective amine products rsc.org
Nickel/phosphine ligandUnactivated alkenes, N-sulfonyl aminesLigand controls branched vs. linear selectivity.Regiodivergent amine synthesis nih.gov

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction, and the tert-butylsulfinamide group, which is structurally related to the tert-butylamino group in this compound, is a highly effective chiral auxiliary for the asymmetric synthesis of amines. nih.govrsc.org

N-tert-butanesulfinyl imines, derived from the condensation of tert-butanesulfinamide with aldehydes or ketones, are versatile intermediates in asymmetric synthesis. nih.govresearchgate.net Nucleophilic addition to the C=N bond of these imines proceeds with a high degree of stereocontrol, dictated by the bulky tert-butylsulfinyl group. researchgate.net This strategy has been used to synthesize a wide variety of chiral amines, amino alcohols, and nitrogen-containing heterocycles. nih.govresearchgate.net While not directly involving this compound, the principles of stereocontrol demonstrated with N-tert-butanesulfinyl imines are highly relevant and showcase the potential of related chiral silylamines in asymmetric catalysis. For instance, chiral N-(tert-butyl)-N-methylaniline type ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. researchgate.net

Versatility as a Building Block and Intermediate for Complex Molecule Synthesis

The strategic placement of silicon-containing functional groups has become a cornerstone in the design of synthetic pathways toward complex molecular architectures. This compound, possessing both a sterically demanding tert-butyl group and a labile trimethylsilyl (B98337) moiety, serves as a highly versatile building block and intermediate. The trimethylsilyl group can function as a robust protecting group for the amine, which can be cleaved under specific conditions, or it can act as a control element to direct the stereochemical outcome of reactions.

The utility of silylated compounds as synthetic intermediates is well-documented. For instance, silylated 1,3-diynes are recognized as important and reactive compounds for creating fine chemicals. nih.gov Specifically, 1,4-bis(trimethylsilyl)buta-1,3-diyne is a stable, crystalline solid used to synthesize a wide array of molecules with conjugated unsaturated carbon-carbon bonds, owing to the ease with which the silyl groups can be replaced. nih.gov This principle of using a silyl group as a synthetic handle is directly applicable to the role of this compound. The Si-N bond in the aminosilane (B1250345) allows it to act as a precursor to a primary amine, unveiled at a desired stage of a multi-step synthesis.

Research into the modification of silylbut-1-en-3-ynes, derived from silylated precursors, has demonstrated their value as building blocks. nih.gov These intermediates undergo further transformations such as protodesilylation, halodesilylation, and cross-coupling reactions to yield a broad spectrum of new buta-1,3-diene derivatives. nih.gov This showcases a general strategy where a silylated starting material enables the construction of a complex carbon skeleton that would be otherwise difficult to access. In this context, this compound can introduce a protected nitrogen functionality that is carried through several synthetic steps before deprotection and subsequent elaboration.

The tert-butyl group, in conjunction with the silyl moiety, provides significant steric hindrance. This bulk can be exploited to influence the regioselectivity and stereoselectivity of reactions at adjacent centers. For example, in the asymmetric synthesis of amines, the related N-tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. rsc.org The steric demand of the tert-butanesulfinyl group directs nucleophilic additions to imines with high diastereoselectivity. nih.gov Similarly, the tert-butyl group in this compound can play a crucial role in directing the approach of reagents, thereby controlling the formation of new stereocenters in complex molecule synthesis.

Building Block/IntermediateSynthetic ApplicationKey Feature(s)Resulting Structure
1,4-bis(trimethylsilyl)buta-1,3-diynePrecursor for silylbut-1-en-3-ynes and buta-1,3-dienesSilyl groups act as removable handles for further functionalization. nih.govHighly substituted conjugated systems. nih.gov
N-tert-butanesulfinyl iminesAsymmetric synthesis of amines and heterocyclesChiral auxiliary; steric bulk of tert-butyl group directs nucleophilic addition. rsc.orgnih.govEnantioenriched amines and nitrogen heterocycles. nih.gov
This compoundProtected primary amine sourceSilyl group for protection/activation; tert-butyl group for steric control.Complex molecules containing a primary amine functionality.

Contributions to Heterocyclic Compound Formation

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals, making their synthesis a central focus of organic chemistry. researchgate.netnih.gov Silylated amines, including this compound, and related reagents are valuable tools in the construction of these ring systems. The silyl group can activate the nitrogen atom, facilitate cyclization reactions, or serve as a masked functional group that is revealed during the heterocyclic ring-forming step.

The synthesis of silyl heterocycles is a significant area of research, particularly in the context of creating silicon-switched molecules where a carbon atom is replaced by silicon to modify biological properties. hw.ac.uk Methodologies utilizing silylated synthons provide access to a variety of ring structures. For example, silylated β-enaminones, which can be prepared from silylisoxazoles, are versatile precursors for a range of five- and six-membered heterocycles that retain the silyl group. researchgate.net

One powerful strategy involves the use of chiral N-tert-butanesulfinyl imines, which are readily prepared from amines and Ellman's auxiliary (tert-butanesulfinamide). These intermediates undergo diastereoselective nucleophilic additions, and the resulting amine derivatives can be subsequently cyclized to form enantioenriched nitrogen heterocycles. nih.gov This approach has been successfully applied to the synthesis of piperidines, pyrrolidines, and azetidines. rsc.org The removal of the chiral sulfinyl group after cyclization yields the final heterocyclic product. For instance, the reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide leads to the formation of trifluoromethylated aziridines with good diastereoselectivity. nih.gov

The transformation of tertiary amines is another established route for constructing N-heterocycles. researchgate.net While not directly involving this compound, the principles are relevant. These methods often proceed through the formation of an iminium ion intermediate, which then undergoes an intramolecular cyclization. The use of a trimethylsilyl group on the nitrogen, as in this compound, can modulate the reactivity of the amine and influence the efficiency of such cyclization pathways.

The table below summarizes selected examples of heterocyclic syntheses involving silylated or tert-butyl-containing nitrogen compounds, illustrating the broad applicability of these building blocks.

Reagent/IntermediateReaction TypeResulting HeterocycleKey Features of Method
Silylated β-enaminonesCyclocondensationSilylated pyridines, pyrimidines, etc. researchgate.netVersatile synthons for constructing various penta- and hexa-heterocycles. researchgate.net
N-tert-butanesulfinyl iminesNucleophilic addition followed by intramolecular cyclizationAziridines, Pyrrolidines, Piperidines. rsc.orgnih.govHigh stereocontrol due to the chiral tert-butanesulfinyl auxiliary. nih.gov
Silylated α-amino acidsAdduct formation with aminosilanesSilaheterocycles (hypercoordinate Si complexes). mdpi.comFormation of Lewis acid-base adducts leading to silicon-containing heterocycles. mdpi.com

Computational and Theoretical Studies on 1 Tert Butyl N,1,1 Trimethylsilanamine

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For 1-tert-Butyl-N,1,1-trimethylsilanamine, such studies would primarily focus on the nature of the silicon-nitrogen (Si-N) bond, which is influenced by the electronic effects of the tert-butyl and trimethylsilyl (B98337) substituents.

The Si-N bond in silylamines is known to have a degree of planarization at the nitrogen atom, which is in contrast to the pyramidal geometry of typical amines. This planarity is attributed to the interaction of the nitrogen lone pair with the vacant d-orbitals of silicon and σ*-orbitals of the Si-C bonds. Quantum-chemical calculations on related molecules like disilylamine, NH(SiH₃)₂, have shown a very low barrier to inversion at the nitrogen atom. nih.gov

The electronic nature of the substituents plays a crucial role. The tert-butyl group is a strong σ-donor, increasing the electron density on the nitrogen atom. The trimethylsilyl group, while also sterically demanding, has a more complex electronic effect. Silyl (B83357) groups are generally less electron-withdrawing than their carbon counterparts (e.g., a benzyl (B1604629) group). nih.gov This is partly due to the ability of silicon to participate in hyperconjugation.

Mulliken population analysis, a method to estimate partial atomic charges, would likely show a significant negative charge on the nitrogen atom due to its high electronegativity and the electron-donating nature of the alkyl and silyl groups. niscpr.res.inwikipedia.org The silicon atom would carry a partial positive charge.

Below is a table of representative calculated bond lengths and angles for molecules with Si-N bonds, derived from DFT calculations on similar structures, which can serve as a reference for estimating the geometry of this compound. nih.govmultidisciplinaryjournals.com

ParameterMolecule FragmentCalculated Value
Bond Length (Å) Si-N1.703
Si-C1.871 - 1.897
N-C1.469
Bond Angle (°) N-Si-O113.5
Si-N-C119.4

Note: These values are for illustrative purposes and are based on calculations of related organosilicon compounds.

A Mulliken charge analysis on analogous silylamines provides insight into the likely charge distribution in this compound.

AtomRepresentative Calculated Charge (a.u.)
N-0.5 to -0.8
Si+0.6 to +1.0
C (of tert-butyl)-0.2 to -0.4
C (of trimethylsilyl)-0.3 to -0.5

Note: These are generalized ranges from DFT calculations on similar silylamines and can vary with the computational method and basis set used.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, including those involving silylamines. rsc.org DFT calculations can map out potential energy surfaces, identify transition states, and determine reaction intermediates, providing a detailed picture of how a reaction proceeds.

A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. faccts.de For reactions involving this compound, such as nucleophilic substitution at the silicon center or reactions at the nitrogen atom, DFT can be employed to locate the transition state structures and calculate their energies.

For instance, in the hydrolysis of silylamines, a common reaction, DFT calculations can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, and the subsequent proton transfer and cleavage of the Si-N bond. The calculated activation energies provide a quantitative measure of the reaction rate. While specific data for the target molecule is unavailable, studies on the reactions of other aminosilanes have reported calculated activation energies. For example, the activation energy for the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with a silsesquioxane silanol (B1196071) has been estimated using computational methods. nih.gov

The following table presents typical ranges of calculated activation energies for reactions involving aminosilanes, which can provide a qualitative understanding for the reactivity of this compound.

Reaction TypeCalculated Activation Energy (kcal/mol)
Silylation of amines25 - 30
Hydrolysis of aminosilanes15 - 25
Amine-induced disproportionation10 - 20

Note: These are approximate values from DFT studies on various aminosilane (B1250345) reactions and are highly dependent on the specific reactants, solvent, and level of theory. nih.gov

The nitrogen atom in this compound can be deprotonated by a strong base to form a silylamide anion. DFT calculations can model this deprotonation process, providing information on the acidity of the N-H proton and the structure and stability of the resulting anion. The calculations can also help in understanding the equilibrium of this process.

Key intermediates in reactions involving silylamines can also be modeled using DFT. For example, in catalytic cycles, intermediates such as metal-silylamide complexes can be investigated to understand their bonding and role in the reaction. The geometry and electronic structure of these transient species are often difficult to study experimentally, making computational modeling an invaluable tool.

Conformational Analysis and Steric Descriptors

The presence of both a tert-butyl group and a trimethylsilyl group makes this compound a sterically hindered molecule. Conformational analysis aims to identify the most stable spatial arrangements of the atoms and the energy barriers for rotation around single bonds.

The rotation around the Si-N and C-N bonds will be significantly influenced by the steric repulsion between the bulky substituents. The tert-butyl group is known to have a large steric footprint, and its presence can dictate the preferred conformation of a molecule. nih.gov Similarly, the trimethylsilyl group is also sterically demanding. nih.gov

Computational methods can be used to calculate the rotational energy profile around these bonds, identifying the low-energy conformers and the transition states for their interconversion. In the case of this compound, it is expected that the staggered conformations that minimize the interaction between the methyl groups of the trimethylsilyl moiety and the tert-butyl group will be energetically favored.

Steric descriptors provide a quantitative measure of the steric bulk of a substituent. One such descriptor is the percent buried volume (%VBur), which has been used to quantify the steric properties of hindered amines. rsc.org A high %VBur value for the substituents in this compound would indicate significant steric congestion around the nitrogen and silicon atoms, which would in turn affect its reactivity.

The table below shows representative conformational energy differences for molecules containing tert-butyl groups, illustrating the energetic penalty associated with sterically unfavorable arrangements. libretexts.org

MoleculeConformation ChangeEnergy Difference (kcal/mol)
tert-ButylcyclohexaneAxial to Equatorial~5.0
cis-1,4-di-tert-butylcyclohexaneChair to Twist-boat~0.6

Note: These values are for cyclohexane (B81311) derivatives but highlight the significant steric influence of the tert-butyl group.

Spectroscopic Characterization Methodologies for Research of N Silylated Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-tert-Butyl-N,1,1-trimethylsilanamine in solution. Both ¹H and ¹³C NMR spectra provide crucial information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the high symmetry of the molecule. The spectrum would characteristically display three distinct signals:

A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group. Due to the electron-donating nature of the silicon atom, these protons are shielded and would appear upfield, typically in the range of δ 0.0-0.2 ppm.

Another sharp singlet for the nine equivalent protons of the tert-butyl (-C(CH₃)₃) group. These protons are also shielded and would resonate upfield, generally in the region of δ 1.0-1.3 ppm.

A broad singlet corresponding to the single proton attached to the nitrogen atom (N-H). The chemical shift of this proton can be variable and is influenced by factors such as solvent, concentration, and temperature, but it is typically observed in the δ 0.5-2.0 ppm range. The broadness of the signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

A ¹H NMR spectrum for N-tert-Butyltrimethylsilylamine is available from Sigma-Aldrich Co. LLC. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are anticipated:

A signal for the three equivalent methyl carbons of the trimethylsilyl group.

A signal for the three equivalent methyl carbons of the tert-butyl group, along with a signal for the quaternary carbon of the tert-butyl group.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom. Data for the ¹⁵N nuclear magnetic resonance spectrum, including chemical shift and spin-spin coupling constants, are available through SpringerMaterials. nih.gov

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegration
Trimethylsilyl (Si-(CH₃)₃)~ 0.1Singlet9H
tert-Butyl (-C(CH₃)₃)~ 1.2Singlet9H
Amine (N-H)~ 0.5-2.0Broad Singlet1H

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular weight of 145.32 g/mol , mass spectrometry can confirm its identity and purity. nih.gov

Electron Ionization (EI) is a common method used for volatile compounds like N-silylated amines. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 145 would be expected. However, silylated amines can be prone to fragmentation.

Common fragmentation pathways would involve the cleavage of the C-N and Si-N bonds. The fragmentation pattern can provide valuable structural information. Experimental mass spectrometry data from the MassBank of North America (MoNA) indicates the top five peaks observed for this compound. nih.gov

Table 2: Prominent Peaks in the Mass Spectrum of this compound

m/zRelative IntensityProbable Fragment Ion
73100[Si(CH₃)₃]⁺
5796[C(CH₃)₃]⁺
14567.80[M]⁺ (Molecular Ion)
13064.90[M - CH₃]⁺
12920.90[M - CH₄]⁺

The base peak at m/z 73 is characteristic of the trimethylsilyl cation, a very stable fragment. The peak at m/z 57 corresponds to the tert-butyl cation, which is also a stable carbocation. The presence of a significant peak at m/z 130 suggests the loss of a methyl group from the molecular ion, a common fragmentation for silicon-containing compounds. Gas chromatography-mass spectrometry (GC-MS) data for the trimethylsilyl derivative of tert-butylamine (B42293) is also available from the NIST Mass Spectrometry Data Center. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. An ATR-IR spectrum of this compound is available from Aldrich. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl groups of both the tert-butyl and trimethylsilyl moieties.

N-H Bend: A medium intensity band around 1550-1650 cm⁻¹.

C-H Bend: Characteristic bending vibrations for the methyl groups would appear in the 1365-1470 cm⁻¹ range.

Si-C Stretch: Absorption bands associated with the Si-C bonds of the trimethylsilyl group are typically observed in the 1250 cm⁻¹ and 750-860 cm⁻¹ regions.

Si-N Stretch: The Si-N stretching vibration is expected to appear in the 900-1000 cm⁻¹ range.

The absence of certain bands, for instance, those corresponding to primary amine N-H stretches (which typically appear as a doublet), would further confirm the structure as a secondary amine.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
C-HStretch2850 - 2960
N-HBend1550 - 1650
C-HBend1365 - 1470
Si-CStretch~1250 and 750-860
Si-NStretch900 - 1000

Electron Paramagnetic Resonance (EPR) Studies of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy is a crucial tool for studying radical species that can be generated from it, for instance, through oxidation or photolysis.

The formation of the corresponding aminyl radical, [ (CH₃)₃C-N•-Si(CH₃)₃ ], would be of significant interest in mechanistic studies. The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants.

Key features to be analyzed in the EPR spectrum of the aminyl radical would include:

g-value: The g-value would be characteristic of an aminyl radical, typically close to the free electron value of ~2.0023.

Hyperfine Coupling: The unpaired electron would couple with the magnetic nuclei in its vicinity, primarily the ¹⁴N nucleus (I=1) and the protons of the adjacent tert-butyl and trimethylsilyl groups. The coupling to the ¹⁴N nucleus would be expected to produce a three-line pattern (2nI + 1, where n=1, I=1). Further coupling to the protons would lead to a more complex splitting pattern.

Linewidths: The widths of the EPR signals can provide information about dynamic processes, such as restricted rotation around the C-N and Si-N bonds.

Studies on related N-alkyl-N-trialkylsilylmethylaminyl radicals have shown that these species can be generated and characterized by EPR spectroscopy, providing insights into their conformational preferences and rearrangement reactions.

Coordination Chemistry of 1 Tert Butyl N,1,1 Trimethylsilanamine As a Ligand

Metal-Ligand Bonding Characteristics and Donor Properties

When deprotonated to form the corresponding silylamide anion, [tBuN(SiMe₃)]⁻, 1-tert-Butyl-N,1,1-trimethylsilanamine acts as a potent ligand in coordination chemistry. The nitrogen atom serves as a strong σ-donor, a characteristic feature of N-silylamines that makes them effective ligands for a wide range of metals. rsc.orgubc.ca The bonding in complexes with f-block elements, such as lanthanides, is predominantly electrostatic in nature. acs.org

The electronic properties of N-silylamine ligands can be tuned by the substituents on the silicon and nitrogen atoms. nih.gov While N-silylamines are generally considered strong donors, their basicity can be compared to other ligand classes like N-heterocyclic carbenes (NHCs). nih.govuni-regensburg.de The distinct electronic nature of N-silylamines often leads to complementary reactivity when compared to their non-silylated parent amines. rsc.orgubc.ca

Table 1: Comparison of Donor Properties

Ligand Class Typical Donor Strength Bonding Characteristics
N-Silylamines Strong σ-donor Primarily electrostatic with f-block metals
Phosphines Variable σ-donor, π-acceptor Covalent and back-bonding contributions

Influence of Steric Bulk on Coordination Number and Geometry of Metal Complexes

The most significant feature of this compound as a ligand is its substantial steric bulk. This property is a direct result of the voluminous tert-butyl and trimethylsilyl (B98337) groups attached to the nitrogen donor atom. The steric hindrance exerted by these groups plays a crucial role in determining the coordination number and geometry of the resulting metal complexes.

A primary consequence of using bulky silylamide ligands is the formation of complexes with low coordination numbers. acs.orgacs.org This is because the large ligands occupy a significant portion of the coordination sphere around the metal center, preventing the coordination of additional ligands. For instance, even with relatively large metal ions like lanthanides, which typically favor high coordination numbers, bulky silylamides can enforce the formation of three-coordinate complexes. acs.org

The steric demands of these ligands can also dictate the geometry of the complex. Very bulky silylamide ligands have been shown to produce complexes with approximately trigonal planar geometries, deviating from the more common trigonal pyramidal shapes observed with less bulky silylamides like bis(trimethylsilyl)amide. acs.orgacs.org This enforcement of specific geometries is attributed to the steric pressure exerted by the large silyl (B83357) and alkyl groups, which can override other competing factors in determining the final structure. In some cases, the steric influence is so pronounced that it can stabilize unusual monomeric complexes, preventing the formation of more typical dimeric structures. cam.ac.uk

Table 2: Influence of Ligand Bulk on Metal Complex Geometry

Ligand Metal Ion Example Resulting Coordination Number Observed Geometry
Bis(trimethylsilyl)amide Ce(III) 3 Trigonal Pyramidal
{N(SiᵗBuMe₂) (SiMe₃)}⁻ Ce(III) 3 Near-Trigonal Planar

Design and Synthesis of Metal Complexes with Silanamine-Derived Ligands

The synthesis of metal complexes incorporating bulky silylamide ligands, derived from silanamines like this compound, is typically achieved through salt metathesis reactions. This method involves the reaction of a metal halide with an alkali metal salt of the silylamide. acs.org

The first step in this process is the deprotonation of the parent N-silylamine to generate the corresponding alkali metal silylamide. For example, bis(trimethylsilyl)amine can be deprotonated using n-butyllithium to form lithium bis(trimethylsilyl)amide. encyclopedia.pub These alkali metal silylamide reagents are often soluble in organic solvents and serve as excellent transfer agents for the bulky ligand. acs.orgencyclopedia.pub

In the subsequent step, the alkali metal silylamide is reacted with a suitable metal precursor, commonly a metal chloride or iodide, often in a non-polar organic solvent like pentane or toluene. encyclopedia.pubillinois.edu The driving force for the reaction is the formation of a stable alkali metal halide precipitate (e.g., LiCl, NaCl, or KCl), which can be removed by filtration, leaving the desired metal silylamide complex in solution. The final product can then be isolated by removal of the solvent and, if necessary, purified by techniques such as sublimation or recrystallization. illinois.edu

An illustrative synthetic scheme is as follows:

HN(R)(SiR'₃) + R''Li → Li[N(R)(SiR'₃)] + R''H

n Li[N(R)(SiR'₃)] + MClₙ → M[N(R)(SiR'₃)]ₙ + n LiCl(s)

Catalytic Activity of Metal Complexes Incorporating Bulky Aminosilane (B1250345) Ligands

Metal complexes featuring bulky aminosilane and silylamide ligands have demonstrated significant utility as catalysts in a variety of organic transformations. The steric and electronic properties imparted by these ligands can profoundly influence the activity, selectivity, and stability of the catalytic system. rsc.orgnih.gov

One area where these complexes have been employed is in hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond, such as in an olefin or alkyne. nih.gov The bulky nature of the aminosilane ligand can affect the regioselectivity of the reaction, and the choice of metal and ligand structure is crucial for achieving high catalytic efficiency. nih.gov

Furthermore, complexes with bulky silylamide ligands have been developed for the challenging catalytic silylation of dinitrogen (N₂). For example, a chromium complex bearing a PCP pincer ligand was shown to be an effective catalyst for the reduction of N₂ to tris(trimethylsilyl)amine. acs.org The high efficiency of this system highlights the potential for bulky ligand scaffolds to stabilize reactive metal centers and facilitate demanding catalytic cycles. acs.org

The catalytic applications of these complexes extend to various coupling reactions. The strong σ-donating nature of N-silylamine ligands can facilitate key steps in catalytic cycles, such as oxidative addition. rsc.orgubc.caresearchgate.net The facile cleavage of the Si-N bond upon completion of a reaction is an additional advantage, allowing for the easy release of the free amine product. rsc.orgubc.caresearchgate.net

Table 3: Examples of Catalytic Applications

Catalytic Reaction Metal Center Example Ligand Type Role of Bulky Ligand
Hydrosilylation of Olefins Iron Silyl Influences activity and selectivity
Dinitrogen Silylation Chromium Silylamide/Pincer Stabilizes active species, promotes high turnover

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aminosilanes often involves the use of corrosive chlorosilanes, which generates significant ammonium (B1175870) salt waste. Future research is increasingly focused on developing more sustainable and atom-economical methods for creating Si-N bonds.

A promising avenue for the synthesis of compounds like 1-tert-Butyl-N,1,1-trimethylsilanamine is the catalytic dehydrocoupling of amines and silanes. rsc.org This method directly forms a Si-N bond with the only byproduct being hydrogen gas, aligning with the principles of green chemistry. researchgate.net Research in this area will likely focus on:

Earth-Abundant Metal Catalysts: While precious metals have shown efficacy, the development of catalysts based on more abundant and less toxic metals is a key goal for sustainable synthesis. mpg.de

Mechanistic Understanding: A deeper understanding of the reaction mechanisms will enable the design of more efficient and selective catalysts for Si-N bond formation. rsc.org

Expanded Substrate Scope: Developing catalysts that are effective for a wider range of amines and silanes, including sterically hindered substrates, will enhance the utility of this synthetic route.

Synthetic RouteAdvantagesResearch Focus
Catalytic DehydrocouplingAtom-economical, produces only H₂ as a byproduct. rsc.orgresearchgate.netDevelopment of earth-abundant metal catalysts, mechanistic studies. rsc.orgmpg.de
Traditional Amination of ChlorosilanesWell-established methodology.Greener reaction conditions, waste reduction.

Expansion of Catalytic Applications to Challenging Transformations

The unique steric and electronic properties of bulky silylamines like this compound make them valuable ligands and reagents in catalysis. While its application is still emerging, one notable use is in the titanium-catalyzed hydroaminomethylation of alkenes. researchgate.net Future research is expected to broaden its catalytic utility.

The steric bulk of the tert-butyl and trimethylsilyl (B98337) groups can be advantageous in controlling selectivity in catalytic reactions. Potential areas for exploration include:

Asymmetric Catalysis: Chiral versions of bulky silylamines could be developed as ligands for asymmetric transformations, where their steric influence could be key to achieving high enantioselectivity.

Cross-Coupling Reactions: N-silylamines can serve as substrates in various cross-coupling reactions to form C-N bonds. rsc.org The development of new catalytic systems that can effectively activate the Si-N bond in compounds like this compound for such transformations is a promising research direction.

Challenging Substrate Activation: The distinct electronic properties of N-silylamines may enable their use in the activation of challenging substrates that are unreactive with conventional reagents. rsc.org

Catalytic ApplicationPotential Role of this compoundFuture Research Goal
HydroaminomethylationUsed as a reagent with a titanium catalyst. researchgate.netExpanding the scope to other challenging alkene functionalizations.
Asymmetric CatalysisAs a bulky ligand to induce stereoselectivity.Design of chiral analogues for enantioselective reactions.
Cross-CouplingAs a precursor for C-N bond formation. rsc.orgDevelopment of catalysts for efficient Si-N bond activation.

Exploration of Advanced Materials Science Applications

Organosilicon compounds are foundational to a wide range of materials, from silicones to advanced electronics. While specific applications for this compound in materials science are not yet well-documented, its structure suggests potential uses in several areas.

Future research could investigate its role as:

Surface Modification Agent: The hydrophobic nature of the tert-butyl and trimethylsilyl groups could be utilized to modify the surfaces of materials, imparting water-repellent or other desirable properties.

Precursor for Silicon-based Materials: Silylamines can serve as precursors for the deposition of silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) thin films, which have applications in microelectronics and as protective coatings. The specific structure of this compound could influence the properties of the resulting material.

Component in Polymer Synthesis: The amine functionality allows for its incorporation into various polymer backbones, potentially modifying the thermal, mechanical, or optical properties of the resulting polymers.

Bio-Inspired Chemical Applications of Organosilicon Scaffolds

Nature's ability to construct intricate silica (B1680970) structures under mild conditions has inspired the field of bio-inspired materials chemistry. nih.gov While carbon-silicon bonds are absent in biology, the unique properties of organosilicon compounds offer intriguing possibilities for creating novel bioactive molecules and materials. wikipedia.orgresearchgate.net

Future research in this domain could explore:

Q & A

Basic: What are the established synthetic routes for 1-tert-Butyl-N,1,1-trimethylsilanamine, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis of this compound typically involves silylation reactions using tert-butylamine and chlorosilane derivatives. Key considerations include:

  • Reagent purity : Use high-purity tert-butanol (≥99%) and anhydrous solvents to avoid side reactions .
  • Temperature control : Reactions should be conducted under nitrogen at 0–5°C to prevent premature silane hydrolysis.
  • Workup : Employ liquid-liquid extraction (e.g., tert-butyl methyl ether) and vacuum distillation for isolation .
  • Characterization : Confirm structure via 1H^{1}\text{H} NMR (e.g., tert-butyl protons at δ 1.1–1.3 ppm) and FTIR (Si-N stretching ~940 cm1^{-1}) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

Method Purpose Key Parameters Reference
GC/MS Purity analysisDetect volatile impurities; use DB-5MS column (30 m × 0.25 mm)
SLE (Supported Liquid Extraction) Extract silanol byproductspH 7–8 buffer; dichloromethane as eluent
NMR Structural confirmation29Si^{29}\text{Si} NMR for Si coordination (δ −10 to −20 ppm)
Elemental Analysis Empirical formula validation±0.3% tolerance for C, H, N

Basic: What are the recommended handling and storage protocols to ensure compound stability?

Answer:

  • Storage : Store in amber glass vials under argon at −20°C to prevent moisture absorption and oxidative degradation .
  • Handling : Use gloveboxes (<1 ppm O2_2/H2_2O) for weighing. Avoid contact with protic solvents (e.g., water, alcohols) to prevent hydrolysis .
  • Safety : Follow GHS guidelines for amine handling (ventilation, PPE) .

Advanced: How can researchers resolve contradictory data in reaction mechanism studies involving this silanamine?

Answer:
Contradictions (e.g., unexpected byproducts or kinetic inconsistencies) require:

  • Multi-method validation : Cross-validate using 13C^{13}\text{C} NMR, in situ FTIR, and computational modeling (DFT) to identify intermediates .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled tert-butylamine to trace N migration pathways .
  • Control experiments : Test for trace metal catalysis (e.g., Fe³⁺) via ICP-MS .

Advanced: What experimental design strategies optimize the synthesis yield of this compound?

Answer:
Employ Design of Experiments (DoE) to maximize yield:

  • Variables : Temperature (X1_1), catalyst loading (X2_2), reaction time (X3_3).
  • Design : 23^3 factorial design with center points (8–12 runs) .
  • Optimization : Use response surface methodology (RSM) to identify ideal conditions (e.g., 45°C, 5 mol% catalyst, 6 hours) .

Advanced: How can membrane separation technologies improve purification of this silanamine?

Answer:

  • Nanofiltration : Use polyamide membranes (MWCO 200–300 Da) to remove low-MW siloxane impurities .
  • Process parameters : Optimize transmembrane pressure (5–10 bar) and solvent resistance (test with THF/hexane mixtures) .

Advanced: What reactor design considerations are critical for scaling up silanamine synthesis?

Answer:

  • Continuous flow reactors : Minimize residence time (≤30 minutes) to reduce side reactions. Use Corrosion-resistant materials (Hastelloy C-276) .
  • Heat management : Jacketed reactors with PID-controlled cooling (−10°C to 50°C) .

Advanced: How do environmental factors (pH, light) influence the compound’s stability in long-term studies?

Answer:

  • Accelerated aging studies : Expose samples to UV light (254 nm, 48 hours) and varied pH (3–10). Monitor degradation via HPLC:
    • pH < 5 : Rapid hydrolysis (t1/2_{1/2} < 24 hours).
    • UV exposure : 15% decomposition after 48 hours .

Advanced: How can researchers statistically analyze multifactor interactions affecting silanamine reactivity?

Answer:

  • ANOVA : Quantify significance of factors (e.g., solvent polarity p < 0.01, catalyst type p = 0.03) .
  • Partial Least Squares (PLS) : Correlate reactivity with steric parameters (Tolman cone angle) and electronic descriptors (Hammett σ) .

Advanced: What collaborative frameworks enhance interdisciplinary silanamine research (e.g., materials science vs. organic chemistry)?

Answer:

  • Data sharing : Use cloud-based platforms (e.g., ChemCompute) for real-time spectral data collaboration .
  • Roles : Organic chemists (synthesis), computational chemists (mechanistic modeling), and engineers (reactor design) .

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